4,5-Bis((4-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone
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Overview
Description
4,5-Bis((4-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone is a synthetic organic compound that belongs to the class of pyridazinones This compound is characterized by the presence of two 4-fluorobenzylthio groups attached to the pyridazinone core, along with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis((4-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone typically involves the reaction of 4-fluorobenzyl mercaptan with a suitable pyridazinone precursor. One common method includes the use of potassium carbonate as a base in a solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the thiol group of 4-fluorobenzyl mercaptan attacks the electrophilic carbon of the pyridazinone precursor, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis((4-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Substituted Aromatics: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
4,5-Bis((4-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,5-Bis((4-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4,5-Bis((4-hydroxyphenyl)thio)phthalonitrile: Similar structure but with hydroxy groups instead of fluorobenzyl groups.
4-Fluorobenzenesulfonyl chloride: Contains a fluorobenzyl group but differs in the core structure.
Uniqueness
4,5-Bis((4-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone is unique due to the presence of both fluorobenzylthio groups and a phenyl group attached to the pyridazinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
5273-37-0 |
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Molecular Formula |
C24H18F2N2OS2 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
4,5-bis[(4-fluorophenyl)methylsulfanyl]-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C24H18F2N2OS2/c25-19-10-6-17(7-11-19)15-30-22-14-27-28(21-4-2-1-3-5-21)24(29)23(22)31-16-18-8-12-20(26)13-9-18/h1-14H,15-16H2 |
InChI Key |
ACBLMAQGOOZVGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC=C(C=C3)F)SCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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